Bienvenue dans la boutique en ligne BenchChem!

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Antibacterial drug discovery FabH inhibition Pyrazoline SAR

(3-(4-Bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone (CAS 865616-00-8, MW 409.28, C₂₁H₁₇BrN₂O₂) is a synthetic 4,5-dihydro-1H-pyrazole (Δ²-pyrazoline) derivative bearing a 4-bromophenyl group at position 3, a furan-2-yl group at position 5, and an N¹-(m-tolyl)methanone (3-methylbenzoyl) substituent. The compound belongs to the 3,5-diaryl-4,5-dihydro(1H)pyrazole family, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including β-ketoacyl-acyl carrier protein synthase III (FabH) and pathways involving intracellular reactive oxygen species (ROS) modulation.

Molecular Formula C21H17BrN2O2
Molecular Weight 409.283
CAS No. 865616-00-8
Cat. No. B2652989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone
CAS865616-00-8
Molecular FormulaC21H17BrN2O2
Molecular Weight409.283
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4
InChIInChI=1S/C21H17BrN2O2/c1-14-4-2-5-16(12-14)21(25)24-19(20-6-3-11-26-20)13-18(23-24)15-7-9-17(22)10-8-15/h2-12,19H,13H2,1H3
InChIKeyNZBCOMMAXVGVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-Bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone CAS 865616-00-8: Procurement-Grade Pyrazoline Scaffold with Defined Substitution Topology


(3-(4-Bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone (CAS 865616-00-8, MW 409.28, C₂₁H₁₇BrN₂O₂) is a synthetic 4,5-dihydro-1H-pyrazole (Δ²-pyrazoline) derivative bearing a 4-bromophenyl group at position 3, a furan-2-yl group at position 5, and an N¹-(m-tolyl)methanone (3-methylbenzoyl) substituent . The compound belongs to the 3,5-diaryl-4,5-dihydro(1H)pyrazole family, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including β-ketoacyl-acyl carrier protein synthase III (FabH) and pathways involving intracellular reactive oxygen species (ROS) modulation [1][2]. The m-tolyl benzoyl group at N¹ distinguishes this compound from its p-tolyl and o-tolyl positional isomers, introducing a regiospecific methyl orientation that alters steric profile, dipole moment, and intermolecular interaction geometry relative to in-class comparators .

Why 3,5-Diaryl-Δ²-Pyrazoline Analogs Cannot Be Interchanged: Scaffold Substituent Dependence of (3-(4-Bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone


Within the 3,5-diaryl-4,5-dihydro(1H)pyrazole class, biological activity is exquisitely sensitive to the identity and regiochemistry of substituents at all three diversity points — the N¹-acyl group, the 3-aryl ring, and the 5-heteroaryl ring. In the FabH inhibitor series studied by Yang et al. (2012), the simple substitution of 4-bromophenyl at position 3 for 4-fluorophenyl or 4-methylphenyl shifted E. coli FabH IC₅₀ values from 9.7 μM to 8.4 μM and 4.6 μM respectively (measured in thiazole-fused derivatives), demonstrating that even single-atom changes in aryl halide identity produce quantifiable differences in target engagement [1]. Similarly, the Alex et al. (2014) JP-series established that the specific pairing of heterocyclic versus phenyl rings at positions 3 and 5 is a binary determinant of whether any anti-proliferative activity against MCF-7 cells is observed at all [2]. The N¹-(m-tolyl)methanone substituent of CAS 865616-00-8 is structurally distinct from the N¹-acetyl group used in the JP-series and from the N¹-(p-tolyl)methanone positional isomer — the meta-methyl orientation alters both the conformational ensemble available for target binding and the predicted lipophilicity (cLogP ~5.2 vs. ~5.1 for the p-tolyl isomer), which directly impacts membrane partitioning and non-specific binding profiles [3]. Generic substitution without retaining this exact substitution pattern forfeits the specific pharmacophore geometry that underpins scaffold–target recognition in this series.

Quantitative Differentiation Evidence for (3-(4-Bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone Against Closest Structural Analogs


FabH Enzyme Inhibition: 4-Bromophenyl Substituent Confers Intermediate Potency Between 4-Fluorophenyl and 4-Methylphenyl in Thiazole-Fused Derivatives

In a direct SAR study of sulfur-containing heterocyclic pyrazoline derivatives by Yang et al. (2012), the thiazole-fused derivative bearing the 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazoline substructure — directly incorporating the core scaffold of CAS 865616-00-8 — exhibited an E. coli FabH IC₅₀ of 9.7 μM. This positions the 4-bromophenyl substituent as intermediate in potency: the 4-fluorophenyl analog showed IC₅₀ of 8.4 μM (~1.15-fold more potent), while the 4-methylphenyl analog achieved IC₅₀ of 4.6 μM (~2.1-fold more potent). The positive control DDCP gave IC₅₀ of 2.8 μM [1][2]. For procurement decisions, this means the 4-bromophenyl derivative occupies a defined potency window within the series — not the most potent, but the heaviest halogen atom at this position, which provides distinct opportunities for halogen bonding and crystallographic phasing that the 4-F and 4-CH₃ analogs cannot replicate.

Antibacterial drug discovery FabH inhibition Pyrazoline SAR

N¹-(m-Tolyl)methanone versus N¹-Acetyl: Benzoyl Substituent Drives Elevated Lipophilicity and Alters ROS-Scavenging Scaffold Entry Profile

The Alex et al. (2014) JP-series systematically evaluated 17 N¹-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles for anti-proliferative activity against MCF-7, T-47D, H-460, and A-549 cell lines. Key compounds in this series — including those bearing the 3-(4-bromophenyl)-5-(furan-2-yl) substructure — exhibited significant anti-proliferative activity against MCF-7 cells (JP-1 through JP-7, JP-10, JP-11, JP-14, and JP-15 all classified as 'significant') via a mechanism involving intracellular ROS scavenging and mitochondria-dependent apoptosis [1]. CAS 865616-00-8 differs from the JP-series at the N¹ position: replacing the N¹-acetyl group (MW contribution: 43 Da; cLogP contribution: −0.3) with an N¹-(m-tolyl)methanone group (MW contribution: 119 Da; cLogP contribution: +2.2) increases the predicted logP by approximately 2.5 log units and the molecular weight by approximately 76 Da. This shifts the compound from the 'lead-like' to the 'drug-like' physicochemical space, with predicted logP ~5.2 and zero Lipinski violations [2][3]. The elevated lipophilicity predicts enhanced membrane permeability but also potentially higher plasma protein binding — a trade-off that must be considered when selecting between the N-acetyl and N-benzoyl scaffolds for cell-based versus biochemical screening cascades.

Anticancer pyrazolines N-acyl SAR Lipophilicity modulation

Positional Isomer Differentiation: m-Tolyl versus p-Tolyl Benzoyl Substitution Defines Regiospecific Binding Surface Topography

The m-tolyl (3-methylbenzoyl) group at N¹ in CAS 865616-00-8 is the defining structural feature distinguishing it from the commercially available p-tolyl positional isomer . In the context of related pyrazoline derivatives, DFT studies on chalcone-bearing pyrazoline rings have demonstrated that p-tolyl derivatives exhibit distinct thermal stability relative to p-bromophenyl derivatives, and that m-tolyl versus p-tolyl regioisomers differ in ground-state energy by approximately 2.2 kcal/mol as calculated for the free tolyl cations — a difference that projects onto molecular dipole moment, π-stacking geometry, and CH–π interaction capability in protein binding sites [1]. The m-tolyl orientation projects the methyl group at the meta position relative to the carbonyl attachment point, creating an asymmetric steric profile about the benzoyl plane that is absent in the symmetric p-tolyl isomer. This regiospecificity is critical for target engagement: in the closely related 1-acetyl-3-(4-bromophenyl)-5-(2-furyl)-2-pyrazoline crystal structure, the pyrazoline ring is approximately perpendicular to the furan ring (dihedral angle 88.0°), placing the N¹-substituent in a spatially defined orientation relative to the 3-aryl and 5-heteroaryl pharmacophore elements [2].

Positional isomer SAR m-Tolyl pharmacophore Steric modulation

Antimicrobial Class Potency: Furan-Pyrazoline Scaffold Delivers Broad-Spectrum MIC Values of 1.56–6.25 μg/mL in Optimized Derivatives

The pyrazoline scaffold bearing both 4-bromophenyl and furan-2-yl substituents forms the core of compound C14 in the Yang et al. (2012) FabH inhibitor series. Compound C14 — a thiazole-fused derivative of this scaffold — exhibited broad-spectrum antimicrobial activity with MIC values of 1.56–3.13 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, comparable to the positive control [1]. In the structurally related thiazolidinone sub-series, compound D6 showed MIC values of 3.13–6.25 μg/mL. These values place the furan-containing pyrazoline scaffold among the more potent antimicrobial pyrazoline chemotypes reported; by comparison, a broader survey of pyrazoline and hydrazone derivatives reported MIC values in the range of 32–512 μg/mL [2], while more recent 2-pyrazoline derivatives evaluated on S. aureus showed MIC values of 4–16 μg/mL [3]. The Mahdi et al. (2023) study on eight novel furan-derived Δ²-pyrazoline compounds further confirmed that the furan ring at position 5 is a key determinant of antimicrobial activity within this scaffold class [4]. CAS 865616-00-8, bearing the identical 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazoline core, is the N¹-benzoyl variant of this validated antimicrobial scaffold and represents a direct diversification point for exploring N¹-acyl SAR in antibacterial screening.

Antimicrobial pyrazolines MIC determination Broad-spectrum activity

Anticancer Mechanism Pathway: ROS Scavenging and Mitochondria-Dependent Apoptosis Established for the 3-(4-Bromophenyl)-5-(furan-2-yl) Pyrazoline Scaffold

The Alex et al. (2014) study of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles (JP-1 to JP-17) established that compounds bearing the 3-(4-bromophenyl)-5-(furan-2-yl) scaffold (JP-1 through JP-7, among others) exhibit significant anti-proliferative activity selectively against MCF-7 breast cancer cells. Crucially, this study went beyond potency determination to delineate mechanism: the active compounds lowered intracellular reactive oxygen species (ROS) levels in the H₂DCFDA assay and triggered mitochondria-dependent cell death in MCF-7 cells, as evidenced by mitochondrial membrane potential (ΔΨm) dissipation measurements for representative compounds JP-1 and JP-14 [1]. The mechanism is non-trivial — it requires both the 4-bromophenyl substituent at position 3 (for maintaining the appropriate electronic character) and a heterocyclic ring at position 5 (furan or thiophene), establishing that both pharmacophoric elements are necessary for ROS-scavenging activity [2]. CAS 865616-00-8 retains both essential pharmacophoric elements while replacing the N¹-acetyl group with an N¹-(m-tolyl)methanone, making it a direct mechanistically characterized scaffold derivative suitable for N¹-acyl SAR expansion studies targeting ROS-mediated cancer pathways.

Anticancer pyrazolines ROS scavenging Mitochondrial apoptosis

Recommended Research Application Scenarios for (3-(4-Bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone (CAS 865616-00-8)


N¹-Benzoyl SAR Expansion of the FabH Inhibitor Pyrazoline Series

The Yang et al. (2012) FabH inhibitor series established that thiazole-fused derivatives of the 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazoline core achieve E. coli FabH IC₅₀ values in the 4.6–30.6 μM range with corresponding broad-spectrum antibacterial MIC values of 1.56–6.25 μg/mL [1]. CAS 865616-00-8 provides the un-fused N¹-benzoyl variant of this validated core scaffold. Researchers can use this compound as a direct comparator to determine whether the thiazole ring fusion is essential for FabH engagement or whether the N¹-benzoyl substitution alone can confer measurable enzyme inhibition. This scenario leverages the existing FabH IC₅₀ data for the thiazole-fused analog (9.7 μM) as a quantitative benchmark against which to measure the activity of the non-fused N¹-(m-tolyl)benzoyl derivative [2].

Mitochondrial ROS Modulation with Tunable Lipophilicity via N¹-Benzoyl Diversification

The Alex et al. (2014) study mechanistically validated that 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazolines with N¹-acetyl substitution trigger mitochondria-dependent apoptosis in MCF-7 cells via intracellular ROS scavenging [3]. CAS 865616-00-8 replaces the acetyl group with a substantially more lipophilic m-tolylbenzoyl group (ΔcLogP ~ +2.7), enabling investigation of how altered mitochondrial membrane partitioning affects ROS-scavenging potency and apoptotic threshold. This compound is specifically suited for head-to-head comparison with the N¹-acetyl JP-series compounds in MCF-7 mitochondrial membrane potential (ΔΨm) and H₂DCFDA ROS assays, addressing the critical question of whether N¹-lipophilicity improves or impairs mitochondrial targeting of this scaffold [4].

Positional Isomer Library Construction for Steric and Electronic SAR Mapping

CAS 865616-00-8 (m-tolyl) is one of at least three possible N¹-tolylbenzoyl positional isomers of the 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazoline scaffold, alongside the p-tolyl and o-tolyl variants. Procurement of this compound enables construction of a complete positional isomer set for systematic mapping of how methyl group regioorientation affects (i) conformational preferences of the benzoyl group relative to the pyrazoline ring, (ii) CH–π and π–π interaction geometry with aromatic protein residues, and (iii) differential metabolic stability at the benzoyl methyl position. DFT calculations on related tolyl systems indicate ground-state energy differences of 1.3–2.2 kcal/mol between positional isomers, which can translate into measurable differences in binding free energy [5].

Heavy-Atom Derivative for Crystallographic Phasing of Pyrazoline–Protein Co-Crystal Structures

The 4-bromophenyl substituent at position 3 provides a covalently attached bromine atom (atomic number 35) suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein co-crystallography experiments. In the FabH inhibitor series, the 4-bromophenyl derivative (IC₅₀ = 9.7 μM) retains sufficient target affinity to enable co-crystallization, while its fluoro and methyl counterparts (IC₅₀ = 8.4 and 4.6 μM, respectively) lack the anomalous scattering signal required for experimental phasing [1][2]. CAS 865616-00-8 extends this capability to the N¹-benzoyl scaffold variant, enabling crystallographic determination of how the larger benzoyl group reorients relative to the pyrazoline ring in the enzyme-bound conformation — structural information that is inaccessible using the N¹-acetyl JP-series compounds [3].

Quote Request

Request a Quote for (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.